Tfax 488, tfp

Description

BenchChem offers high-quality Tfax 488, tfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tfax 488, tfp including the price, delivery time, and more detailed information at info@benchchem.com.

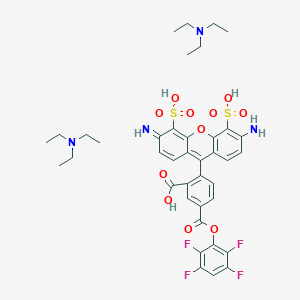

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoic acid;N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14F4N2O11S2.2C6H15N/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42;2*1-4-7(5-2)6-3/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDXHCOMIZOUGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44F4N4O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tfax 488 TFP Ester: A Comprehensive Technical Guide for Advanced Fluorescence Labeling

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the molecular structure, properties, and applications of Tfax 488 TFP ester. This document moves beyond a simple datasheet, offering expert insights into the practical application and advantages of this fluorophore in demanding experimental contexts.

Introduction: The Need for Superior Fluorophores in Modern Research

In the landscape of fluorescence-based detection, the demand for probes with high photostability, bright signal, and robust chemical stability is paramount. Tfax 488 TFP ester has emerged as a leading green fluorescent dye, addressing the limitations of traditional fluorophores like FITC. Its unique tetrafluorophenyl (TFP) ester chemistry offers significant advantages in bioconjugation, ensuring more reliable and reproducible results in a variety of applications, from high-resolution microscopy to flow cytometry.[1][2][3][4][5] This guide will dissect the core attributes of Tfax 488 TFP ester, providing the technical foundation and practical protocols necessary for its successful implementation in your research.

Molecular Structure and Physicochemical Properties

The performance of a fluorophore is intrinsically linked to its molecular architecture. Tfax 488 TFP ester is an amine-reactive dye, meaning it readily forms stable covalent bonds with primary amines on biomolecules.[6][7][8][9][10]

Chemical Name: 3,6-Diamino-9-[2-carboxy-4-[(2,3,5,6-tetrafluorophenoxy)carbonyl]phenyl]-4,5-disulfoxanthylium bis(triethylammmonium) salt[2]

Molecular Formula: C₂₇H₁₄F₄N₂O₁₁S₂·C₁₂H₃₀N₂[1][2]

Molecular Weight: 884.91 g/mol [1][2]

The core of Tfax 488 is a sulfoxanthylium dye, which is responsible for its favorable spectral properties. The key to its reactivity lies in the tetrafluorophenyl (TFP) ester group. TFP esters are more stable in aqueous solutions and less susceptible to spontaneous hydrolysis compared to their succinimidyl ester (SE/NHS) counterparts.[6][7][8][9] This enhanced stability at the basic pH required for amine labeling translates to more efficient and reproducible conjugation reactions.[6][7][8][9]

Key Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 495 nm | [1][2][3] |

| Emission Maximum (λem) | 515 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | [1][2][3] |

| Quantum Yield (Φ) | 0.92 | [1][2][3] |

| Reactive Group | Tetrafluorophenyl (TFP) Ester | [2][3] |

| Reactivity | Primary Amines | [2][3][7] |

| pH Sensitivity | Insensitive in the range of pH 4-10 | [1][2][3][11] |

| Storage | Store at -20°C, protected from light | [1][2][3][8] |

The TFP Ester Advantage: A Deeper Dive into Amine Reactivity

The conjugation of fluorescent dyes to biomolecules, most commonly proteins and antibodies, is a cornerstone of modern biological research. The efficiency and specificity of this reaction are critical for generating high-quality reagents. Tfax 488 TFP ester utilizes tetrafluorophenyl ester chemistry to target primary amines, which are abundantly available on proteins in the form of lysine residues and the N-terminus.[7]

Mechanism of Amine Conjugation

The TFP ester group is an excellent leaving group. In the presence of a primary amine (at a slightly basic pH to ensure the amine is deprotonated and thus nucleophilic), the amine attacks the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol.

Caption: Amine conjugation reaction of Tfax 488 TFP ester with a biomolecule.

The enhanced stability of the TFP ester in aqueous solutions compared to NHS esters is a significant advantage.[6][8] NHS esters are highly susceptible to hydrolysis, which can lead to a significant reduction in labeling efficiency, especially during longer incubation times. The greater stability of Tfax 488 TFP ester allows for more consistent and reproducible conjugations.[1][2][6]

Experimental Protocols: A Guide to Successful Conjugation

The following protocols provide a framework for the successful conjugation of Tfax 488 TFP ester to proteins and antibodies. It is important to note that the optimal labeling ratio may vary depending on the specific protein and its intended application.

Preparation of Reagents

-

Protein/Antibody Solution: The biomolecule to be labeled should be in a buffer free of primary amines, such as phosphate-buffered saline (PBS). Buffers containing Tris or glycine will compete with the labeling reaction and should be avoided.[12] The concentration should ideally be 1-10 mg/mL.

-

Reaction Buffer: A buffer with a pH of 7-9 is recommended for efficient labeling.[9][10][12] Common choices include 100 mM sodium bicarbonate or sodium borate buffer.

-

Tfax 488 TFP Ester Stock Solution: Immediately before use, dissolve the Tfax 488 TFP ester in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

Step-by-Step Conjugation Protocol

-

Prepare the Protein: If necessary, perform a buffer exchange to transfer the protein into the reaction buffer. Spin desalting columns are a convenient method for this.

-

Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point for antibodies is a 10-20 fold molar excess.

-

Initiate the Reaction: Add the calculated volume of the Tfax 488 TFP ester stock solution to the protein solution while gently vortexing.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

Purify the Conjugate: Remove the unreacted dye by gel filtration or dialysis. Spin desalting columns are also effective for this step.

Caption: Experimental workflow for protein conjugation with Tfax 488 TFP ester.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter. It can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and 495 nm (for Tfax 488).

Applications in Advanced Research

The superior properties of Tfax 488 TFP ester make it an ideal choice for a wide range of applications that demand high sensitivity and photostability.

-

Super-Resolution Microscopy: Techniques such as dSTORM, SIM, and STED require fluorophores that are bright and photostable. Tfax 488 TFP ester is well-suited for these demanding imaging modalities.[1][2][3]

-

Flow Cytometry: The bright green fluorescence of Tfax 488 provides excellent signal-to-noise ratios for the detection and quantification of cell populations.[1][2][3]

-

Immunofluorescence Microscopy: Tfax 488 conjugates of antibodies are widely used for the visualization of specific proteins and cellular structures in fixed and live cells.[4]

-

Two-Photon Excitation Microscopy (TPE): This dye is also suitable for deep-tissue imaging using two-photon excitation.[1][2][3]

Conclusion: A Reliable Tool for High-Performance Fluorescence Labeling

Tfax 488 TFP ester stands out as a high-performance fluorescent probe due to its exceptional brightness, photostability, and the superior stability of its TFP ester reactive group.[1][2][3] This technical guide has provided a comprehensive overview of its molecular characteristics, the advantages of its amine-reactive chemistry, and detailed protocols for its successful application. By understanding the principles outlined herein, researchers can confidently employ Tfax 488 TFP ester to generate high-quality fluorescent conjugates for a wide array of demanding applications, ultimately leading to more robust and reproducible scientific data.

References

-

Bio-Techne. TFAX 488, TFP (6621). [Link]

-

Wikipedia. Tetrafluorophenyl esters. [Link]

-

FluoroFinder. Alexa Fluor 488 Dye Profile. [Link]

-

Vector Laboratories. AZDYE 488 TFP ESTER. [Link]

-

ResearchGate. AlexaFluor 488 (AF488) succinimidyl ester and its reaction with primary... [Link]

-

bioRxiv. A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging. [Link]

-

Fürth lab. This protocol outlines antibody conjugation by NHS-esters. [Link]

-

Vector Laboratories. DBCO-PEG5-TFP Ester. [Link]

-

NIH. Fluorescence of Alexa Fluor Dye Tracks Protein Folding. [Link]

Sources

- 1. TFAX 488, TFP | CAS 878546-79-3 | TFAX488, TFP | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. TFAX 488, TFP (6621) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. Alexa Fluor 488 dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Invitrogen Alexa Fluor 488 5-TFP (Alexa Fluor 488 Carboxylic Acid, 2,3,5,6-Tetrafluorophenyl Ester), 5-isomer 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 9. vectorlabs.com [vectorlabs.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

Chemical Stability and Bioconjugation Efficiency of Tfax 488 TFP in Aqueous Media

[1]

Executive Summary

Tfax 488 TFP (Tetrafluorophenyl ester) represents a significant advancement in amine-reactive fluorescent labeling chemistry, designed to overcome the hydrolytic instability inherent to traditional Succinimidyl (NHS) esters.[1][2][3] While structurally equivalent to the industry-standard Alexa Fluor® 488 TFP ester, Tfax 488 TFP offers a distinct kinetic advantage: it maintains high reactivity toward primary amines (lysine residues, N-termini) while exhibiting superior resistance to spontaneous hydrolysis in aqueous buffers.[1]

This technical guide analyzes the chemical stability profile of Tfax 488 TFP, providing researchers with the mechanistic rationale and optimized protocols necessary to maximize conjugation efficiency, particularly in workflows requiring extended reaction times or elevated pH conditions.

Part 1: Chemical Foundation and Mechanism

The TFP Ester Advantage

The core challenge in bioconjugation is the "race" between two competing nucleophilic attacks on the reactive ester carbonyl:

-

Aminolysis (Desired): Attack by a primary amine (

) to form a stable amide bond. -

Hydrolysis (Undesired): Attack by a water molecule (

) to form a non-reactive carboxylic acid.

Tfax 488 utilizes a 2,3,5,6-tetrafluorophenyl (TFP) leaving group.[2] Compared to the N-hydroxysuccinimide (NHS) leaving group, the TFP moiety provides a unique electronic environment. The fluorine atoms exert an electron-withdrawing effect that activates the carbonyl for nucleophilic attack, yet the TFP ester is significantly more hydrophobic and sterically distinct, making it less prone to attack by the smaller, harder nucleophile (water) compared to the amine.

Reaction Kinetics Diagram

The following diagram illustrates the competitive pathways governing the yield of Tfax 488 TFP labeling reactions.

Figure 1: Competitive reaction kinetics. TFP esters minimize k2 (hydrolysis) relative to k1 (aminolysis) compared to NHS esters.

Part 2: Aqueous Stability Profile

pH Dependence and Half-Life

The stability of Tfax 488 TFP is heavily dependent on pH. While NHS esters degrade rapidly (minutes) at the basic pH required for efficient lysine deprotonation, TFP esters remain stable for hours.

Comparative Stability Data (Aqueous Solution @ 25°C):

| Parameter | NHS Ester (Standard) | Tfax 488 TFP (Enhanced) | Implication |

| Optimal Coupling pH | 7.2 – 8.0 | 7.5 – 9.0 | TFP allows higher pH for faster amine reaction without rapid reagent loss. |

| Half-Life (t½) @ pH 7.0 | ~4–5 hours | > 24 hours | TFP solutions are more forgiving during prep. |

| Half-Life (t½) @ pH 8.5 | ~10–20 minutes | Several Hours | CRITICAL: TFP enables long incubations at optimal pH. |

| Hydrolysis @ pH 10 | Rapid (< 5 min) | Moderate (~50 min) | TFP is ~10x more stable in highly basic conditions. |

Data synthesized from comparative kinetic studies of TFP vs. NHS esters [1, 2, 4].[4]

Buffer Compatibility

Stability is not only about pH but also buffer composition.

-

Recommended: Sodium Bicarbonate (

), Sodium Borate, Phosphate Buffered Saline (PBS). -

Prohibited: Buffers containing primary amines (Tris, Glycine) must be avoided during conjugation as they will competitively react with the TFP ester.

-

Hydrolysis Accelerants: High temperatures (>37°C) and extremely high pH (>10) will accelerate hydrolysis.

Part 3: Strategic Bioconjugation Protocol

To leverage the stability of Tfax 488 TFP, the following protocol is optimized for high-yield labeling of antibodies and proteins.

Materials Preparation

-

Protein: Purified antibody/protein at 1–10 mg/mL in PBS (pH 7.4). Ensure no BSA, gelatin, or Tris is present.

-

Dye Stock: Dissolve Tfax 488 TFP in anhydrous DMSO or DMF at 10 mg/mL immediately before use.

-

Note: While TFP is stable in water, the stock should be kept in organic solvent to prevent any pre-reaction hydrolysis.

-

-

Reaction Buffer: 1M Sodium Bicarbonate (pH 8.5–9.0).

Stability-Optimized Workflow

This workflow utilizes the "pH Shift" method to maximize amine reactivity while relying on TFP stability to survive the shift.

Figure 2: Optimized conjugation workflow. The stability of TFP at pH 8.5 permits a 1-hour incubation without significant reagent degradation.

Step-by-Step Procedure

-

Calculate Dye Load: For antibodies, aim for a dye-to-protein molar ratio of 10:1 to 20:1.

-

pH Adjustment: Add 10 µL of 1M Sodium Bicarbonate (pH 8.5) to every 100 µL of protein solution (in PBS). This raises the pH to ~8.3, deprotonating lysine residues (

) to make them nucleophilic. -

Reaction: Slowly add the calculated volume of Tfax 488 TFP stock to the protein while vortexing gently.

-

Incubation: Incubate for 60 minutes at room temperature in the dark.

-

Expert Insight: With NHS esters, the reaction is often "dead" after 15 minutes at pH 8.5 due to hydrolysis. With TFP, the reaction continues efficiently for the full hour, resulting in higher Degrees of Labeling (DOL) [3, 5].

-

-

Purification: Remove unreacted dye using a Sephadex G-25 spin column or dialysis against PBS.

Part 4: Troubleshooting & Best Practices

Storage and Handling[3]

-

Moisture is the Enemy: Even though TFP is more stable than NHS, it is not immune to hydrolysis. Store lyophilized powder at -20°C with a desiccant.

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold powder.

-

Solvent Quality: Use only high-quality, anhydrous DMSO or DMF. Wet solvents will hydrolyze the ester in the stock solution before it ever reaches the protein.

Low Conjugation Yield?

If DOL is lower than expected:

-

Check pH: Ensure the reaction mixture is actually at pH 8.0–8.5. TFP reactivity drops significantly below pH 7.5.

-

Check "Competing" Amines: Verify the protein is not in Tris or Glycine buffer. Dialyze against PBS if unsure.

-

Increase Time: Because TFP resists hydrolysis, you can safely extend the incubation time to 2 hours or perform the reaction overnight at 4°C.

References

-

National Institutes of Health (NIH). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. (Comparison of NHS vs TFP hydrolysis half-lives). Retrieved from [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Invitrogen Alexa Fluor 488 5-TFP (Alexa Fluor 488 Carboxylic Acid, 2,3,5,6-Tetrafluorophenyl Ester), 5-isomer 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Standard Protocol: Covalent Conjugation of Antibodies with Tfax 488 TFP Ester

Introduction: The Rationale for Amine-Reactive Labeling with Tfax 488 TFP Ester

The covalent attachment of fluorescent dyes to antibodies is a cornerstone technique for a multitude of life science applications, including flow cytometry, immunofluorescence microscopy, and ELISAs.[1][2] The choice of fluorophore and the conjugation chemistry are critical determinants of the final conjugate's performance. Tfax 488 TFP ester is an advanced amine-reactive fluorescent dye designed for robust and efficient labeling of proteins, particularly antibodies.

Tfax 488 is a bright, photostable green fluorescent dye with an excitation maximum at 495 nm and an emission maximum at 515 nm, making it compatible with standard 488 nm laser lines.[3][4] A key feature of Tfax 488 is its insensitivity to pH in the range of 4 to 10, ensuring consistent fluorescence across various experimental conditions.[3][4]

The tetrafluorophenyl (TFP) ester is a highly efficient amine-reactive functional group. It reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the antibody, through nucleophilic acyl substitution to form a stable amide bond.[5] This reaction is chemoselective for unprotonated primary amines.[5] Compared to the more traditional N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability in aqueous solutions and are less susceptible to spontaneous hydrolysis, which can be a significant side reaction during conjugation.[3][6] This enhanced stability of Tfax 488 TFP ester allows for more controlled and efficient labeling reactions.

This application note provides a detailed, step-by-step protocol for the conjugation of an antibody with Tfax 488 TFP ester, including methods for purification and characterization of the resulting conjugate.

Principle of the Reaction

The conjugation of Tfax 488 TFP ester to an antibody is a straightforward yet critical process that relies on the nucleophilic attack of a primary amine from the antibody on the electrophilic carbonyl carbon of the TFP ester. This reaction results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.

Diagram of the TFP Ester-Amine Reaction

Caption: Overview of the antibody conjugation workflow.

Part 5: Purification of the Conjugate

Purification is essential to remove unconjugated dye and quenching reagent from the final product. Gel filtration chromatography is a common and effective method. []

-

Column Equilibration: Equilibrate a Sephadex G-25 column with 1X PBS, pH 7.4.

-

Sample Loading: Load the quenched reaction mixture onto the top of the column.

-

Elution: Elute the conjugate with 1X PBS. The first colored fraction to elute will be the antibody-dye conjugate, as it is larger and will pass through the column more quickly. The smaller, unconjugated dye molecules will elute later.

-

Fraction Collection: Collect the fractions containing the purified conjugate.

Part 6: Characterization of the Conjugate

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, is a critical quality control parameter. It can be determined using UV-Vis spectrophotometry. [8]

-

Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Tfax 488 (495 nm).

-

DOL Calculation: Use the following formula to calculate the DOL:

DOL = (A_max of conjugate × M_protein) / [(A_280 of conjugate - (A_max of conjugate × CF_280)) × ε_dye]

Where:

-

A_max is the absorbance at the dye's maximum wavelength (495 nm).

-

M_protein is the molecular weight of the antibody (~150,000 g/mol for IgG).

-

A_280 is the absorbance at 280 nm.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

-

ε_dye is the molar extinction coefficient of the dye at its A_max (73,000 M⁻¹cm⁻¹ for Tfax 488). [3][4] An optimal DOL is typically between 2 and 8 for most applications. Higher DOLs can lead to antibody aggregation and loss of function.

-

Troubleshooting

| Symptom | Possible Cause | Recommendation |

| Little or no signal from the conjugate | Low antibody concentration | Ensure the starting antibody concentration is at least 0.5 mg/mL. |

| Impure antibody | Use an antibody with ≥ 95% purity. Contaminating proteins will compete for the dye. | |

| Incompatible buffer | Ensure the antibody buffer is free of amines (Tris, glycine) and other interfering substances. Perform buffer exchange if necessary. | |

| High background staining | Excess unconjugated dye | Ensure thorough purification of the conjugate to remove all free dye. |

| Antibody aggregation | This may occur with high DOLs. Reduce the molar excess of the dye in the conjugation reaction. | |

| Low DOL | Insufficient molar excess of dye | Increase the molar ratio of dye to antibody in the conjugation reaction. |

| Hydrolysis of TFP ester | Prepare the dye stock solution fresh and minimize its exposure to moisture. |

Storage of the Conjugate

Store the purified antibody-Tfax 488 conjugate at 4°C, protected from light. For long-term storage, it can be stored at -20°C, potentially with the addition of a cryoprotectant like 50% glycerol. [9]Avoid repeated freeze-thaw cycles.

References

-

ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]

-

FluoroFinder. (2025). Antibody Conjugation Techniques. Retrieved from [Link]

-

Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]

-

Bangs Laboratories. (n.d.). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Retrieved from [Link]

-

Chédeville, F., et al. (2019). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. Molecules, 24(23), 4403. Retrieved from [Link]

-

Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

-

Lahiri, J., et al. (2002). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir, 18(10), 4119-4124. Retrieved from [Link]

-

TRACER. (n.d.). What are the 2 methods for labelling antibodies?. Retrieved from [Link]

-

AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]

-

Abberior. (n.d.). Recommended labeling protocols. Retrieved from [Link]

-

Colibri Cytometry. (2024). How to conjugate your own antibodies. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibody-fluorophore conjugates (AFCs) obtained from interchain.... Retrieved from [Link]

Sources

- 1. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]

- 2. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. TFAX 488, TFP (6621) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 8. abberior.rocks [abberior.rocks]

- 9. abcam.co.jp [abcam.co.jp]

Application Notes and Protocols for Tfax 488 TFP in Immunofluorescence Microscopy

Introduction: Leveraging the Superior Photostability and Reactivity of Tfax 488 TFP for High-Fidelity Immunofluorescence Imaging

In the dynamic field of cellular and molecular biology, the precise visualization of target proteins within their native cellular environment is paramount. Immunofluorescence (IF) microscopy stands as a cornerstone technique, enabling researchers to elucidate protein localization, expression levels, and interactions.[1] The choice of fluorophore is a critical determinant of experimental success, directly impacting signal brightness, photostability, and the overall quality of the acquired images. Tfax 488, TFP ester, is a high-performance, amine-reactive green fluorescent dye designed to meet the rigorous demands of modern immunofluorescence applications.[2]

Spectrally similar to widely used fluorophores such as Alexa Fluor® 488, FITC, and Cy2, Tfax 488 offers an optimal excitation maximum at approximately 495 nm and an emission maximum at 515 nm, making it perfectly suited for excitation by the common 488 nm argon-ion laser line.[2][3] What distinguishes Tfax 488 is its exceptional brightness, stemming from a high quantum yield (0.92) and a large extinction coefficient (73,000 M⁻¹cm⁻¹), which translates to robust and easily detectable fluorescent signals.[2] Furthermore, its fluorescence is remarkably stable across a broad pH range of 4 to 10, a crucial feature for maintaining signal integrity in diverse biological buffers and cellular compartments.[2][4]

From a chemical standpoint, the tetrafluorophenyl (TFP) ester moiety of Tfax 488 provides a significant advantage over the more conventional N-hydroxysuccinimide (NHS) esters.[5][6][7] TFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous environments, particularly at the slightly basic pH required for efficient labeling of primary amines on antibodies and other proteins.[6][7][8] This enhanced stability of the reactive group ensures more efficient and reproducible conjugation reactions, leading to a higher yield of well-labeled, functional antibody conjugates.[5][7] The byproduct of the conjugation, tetrafluorophenol, is also less nucleophilic than NHS, minimizing potential side reactions.[8] These properties collectively make Tfax 488, TFP ester, an exemplary choice for researchers seeking to generate high-quality, reproducible immunofluorescence data, from routine protein localization studies to advanced super-resolution microscopy techniques like dSTORM, SIM, and STED.[2]

Photophysical and Chemical Properties of Tfax 488, TFP Ester

A comprehensive understanding of the fluorophore's characteristics is essential for optimal experimental design. The key properties of Tfax 488, TFP ester are summarized below for easy reference.

| Property | Value | Reference |

| Excitation Maximum (λex) | 495 nm | [2] |

| Emission Maximum (λem) | 515 nm | [2] |

| Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | [2] |

| Quantum Yield (φ) | 0.92 | [2] |

| Reactive Group | Tetrafluorophenyl (TFP) Ester | [2] |

| Reactivity | Primary Amines | [5][6] |

| pH Sensitivity | Insensitive in the range of pH 4-10 | [2] |

| Recommended Laser Line | 488 nm | [2] |

| Spectrally Similar Dyes | Alexa Fluor® 488, FITC, Cy2 | [2][3] |

Protocol 1: Covalent Conjugation of Tfax 488, TFP Ester to Primary Antibodies

This protocol provides a detailed methodology for the covalent labeling of primary antibodies with Tfax 488, TFP ester. The procedure is optimized to achieve a desirable degree of labeling (DOL), ensuring a bright fluorescent signal without compromising antibody function.

Causality Behind Experimental Choices:

-

Amine-Free Buffer: The conjugation reaction specifically targets primary amines (e.g., the ε-amino group of lysine residues) on the antibody.[9][10] Therefore, it is crucial to use a buffer devoid of extraneous primary amines (e.g., Tris or glycine) that would compete with the antibody for reaction with the TFP ester. A bicarbonate or phosphate buffer at a slightly alkaline pH is ideal.[11][12]

-

pH 8.3-8.5: The reaction of TFP esters with primary amines is highly pH-dependent.[10][11] At a pH below 8, the amino groups are largely protonated (-NH3+) and thus non-nucleophilic, hindering the reaction. Conversely, at a pH above 9, the rate of hydrolysis of the TFP ester increases, reducing the efficiency of the conjugation.[11] An optimal pH range of 8.3-8.5 represents a compromise, ensuring a sufficient concentration of deprotonated, reactive amines while minimizing dye hydrolysis.[10][11]

-

Molar Ratio of Dye to Antibody: The degree of labeling (DOL), or the average number of fluorophore molecules conjugated to each antibody, is a critical parameter. An insufficient DOL results in a weak signal, while an excessive DOL can lead to steric hindrance, reduced antibody affinity, and potential fluorescence quenching. The recommended molar excess of the dye will vary depending on the antibody concentration and should be empirically determined for optimal results. A common starting point is a 5:1 to 15:1 molar ratio of dye to protein.[13]

-

Purification: Following the conjugation reaction, it is imperative to remove any unconjugated, free Tfax 488 dye.[9] Failure to do so will result in high, non-specific background staining in the subsequent immunofluorescence experiment. Size-exclusion chromatography is a reliable method for separating the larger antibody-dye conjugate from the smaller, unreacted dye molecules.[13]

Workflow for Antibody Conjugation with Tfax 488, TFP Ester

Caption: Workflow for labeling antibodies with Tfax 488, TFP ester.

Step-by-Step Protocol:

-

Antibody Preparation:

-

Prepare the antibody in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[11] The antibody concentration should ideally be 1-5 mg/mL.[12]

-

Ensure that the antibody solution is free of any stabilizers that contain primary amines (e.g., bovine serum albumin or gelatin). If present, these should be removed by dialysis or buffer exchange into the reaction buffer.

-

-

Tfax 488, TFP Ester Preparation:

-

Allow the vial of Tfax 488, TFP ester to equilibrate to room temperature before opening.

-

Immediately before use, dissolve the Tfax 488, TFP ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[11] Vortex briefly to ensure complete dissolution. Aqueous solutions of the reactive dye are not stable and should be used immediately.[11]

-

-

Conjugation Reaction:

-

While gently stirring or vortexing the antibody solution, add the calculated amount of the dissolved Tfax 488, TFP ester. The recommended molar ratio of dye to protein is typically between 5:1 and 15:1.[13]

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer such as phosphate-buffered saline (PBS).

-

Collect the fractions containing the brightly colored, labeled antibody, which will elute first.

-

-

Determination of Degree of Labeling (DOL) (Optional but Recommended):

-

The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 495 nm (for Tfax 488).

-

The following equation can be used to calculate the DOL: DOL = (A₄₉₅ × ε_protein) / [(A₂₈₀ - (A₄₉₅ × CF₂₈₀)) × ε_dye] Where:

-

A₄₉₅ and A₂₈₀ are the absorbances of the conjugate at 495 nm and 280 nm, respectively.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye is the molar extinction coefficient of Tfax 488 at 495 nm (73,000 M⁻¹cm⁻¹).

-

CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.11 for fluorescein-based dyes).

-

-

-

Storage of the Conjugate:

-

Store the purified Tfax 488-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a carrier protein (e.g., BSA, if compatible with the downstream application) and freezing at -20°C or -80°C in single-use aliquots.

-

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines a general procedure for immunofluorescent staining of cultured cells using a Tfax 488-labeled primary antibody (direct immunofluorescence) or an unlabeled primary antibody followed by a Tfax 488-labeled secondary antibody (indirect immunofluorescence).

Causality Behind Experimental Choices:

-

Fixation: The primary goal of fixation is to preserve the cellular architecture and immobilize the target antigens while maintaining their antigenicity.[14] Paraformaldehyde (PFA) is a common cross-linking fixative that is suitable for many antigens. The concentration and duration of fixation should be optimized to avoid over-fixation, which can mask epitopes and increase autofluorescence.[15]

-

Permeabilization: For intracellular antigens, the cell membrane must be permeabilized to allow the antibodies to access their targets.[16] Detergents like Triton X-100 or saponin are commonly used. The choice of permeabilizing agent depends on the nature of the target antigen and its subcellular localization.

-

Blocking: Biological samples contain endogenous components that can non-specifically bind antibodies, leading to high background signal. Blocking with a solution containing normal serum from the species in which the secondary antibody was raised, or a protein solution like bovine serum albumin (BSA), is crucial to minimize this non-specific binding.[17]

-

Washing: Thorough washing steps are essential to remove unbound antibodies and reduce background fluorescence.[18]

Workflow for Immunofluorescence Staining

Caption: Workflow for indirect immunofluorescence staining of cultured cells.

Step-by-Step Protocol (Indirect Method):

-

Cell Culture and Preparation:

-

Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Gently rinse the cells twice with PBS.[18]

-

-

Fixation:

-

Permeabilization (for intracellular targets):

-

Permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[16]

-

Rinse the cells three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% normal serum from the secondary antibody host species or 1-3% BSA in PBS) for 30-60 minutes at room temperature.[18]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[18]

-

-

Washing:

-

Wash the cells three times for 5 minutes each with PBS to remove unbound primary antibody.[18]

-

-

Secondary Antibody Incubation:

-

Dilute the Tfax 488-conjugated secondary antibody in the blocking buffer. Protect the antibody solution from light.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.[16]

-

-

Final Washes:

-

Wash the cells three times for 5 minutes each with PBS, protected from light. A final rinse with distilled water can help remove salt crystals.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an antifade mounting medium.[16] This is crucial to minimize photobleaching during imaging.

-

Seal the edges of the coverslip with nail polish if desired.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Tfax 488 (excitation ~495 nm, emission ~515 nm).

-

Troubleshooting Common Immunofluorescence Issues

| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| Weak or No Signal | - Inefficient antibody labeling (low DOL) - Primary or secondary antibody concentration too low - Inadequate fixation or permeabilization - Target protein has low expression - Photobleaching | - Optimize the dye-to-antibody molar ratio during conjugation. - Titrate antibodies to determine the optimal concentration. - Test different fixation and permeabilization protocols. - Consider using a signal amplification method. - Use an antifade mounting medium and minimize light exposure. | [17][19][20] |

| High Background | - Incomplete removal of unbound dye from conjugate - Antibody concentration too high (primary or secondary) - Insufficient blocking - Inadequate washing - Autofluorescence of the cells or tissue | - Ensure thorough purification of the antibody conjugate after labeling. - Titrate antibodies to find the lowest concentration that gives a specific signal. - Increase the blocking time or try a different blocking agent. - Increase the number and duration of wash steps. - Include an unstained control to assess autofluorescence. Consider using a different fixative. | [15][17][19] |

| Non-Specific Staining | - Cross-reactivity of the primary or secondary antibody - Hydrophobic interactions of the antibodies with the sample | - Run appropriate controls, including an isotype control for the primary antibody and a secondary-only control. - Increase the salt concentration in the washing buffer (e.g., up to 0.5 M NaCl). | [17][19] |

References

- Kim, Y., et al. (2014). Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjugation.

-

AxisPharm. (n.d.). APDye 488 TFP ester. Retrieved from [Link]

- Sandoval, R. M. (2016). An introduction to Performing Immunofluorescence Staining. Methods in Molecular Biology, 1474, 193-200.

-

University of California, San Francisco. (n.d.). Easy Intracellular Immufluorescence Microscopy Protocol. Retrieved from [Link]

-

Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved from [Link]

- Berg, E. A., & Fishman, J. B. (2019). Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein. Cold Spring Harbor Protocols, 2019(3).

-

Sino Biological. (n.d.). Immunofluorescence Protocol (IF Protocol). Retrieved from [Link]

-

ibidi. (n.d.). Immunofluorescence Assays | Principle. Retrieved from [Link]

-

Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]

- Stockton, A. M., et al. (2015). Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence. Analytical Chemistry, 87(15), 7678-7682.

-

Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Immunofluorescence. Retrieved from [Link]

-

Cedarlane. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Retrieved from [Link]

-

Cell Signaling Technology. (2018). Troubleshooting Immunofluorescence: Excess (Bright) Signal | CST Tech Tips [Video]. YouTube. [Link]

-

Biotechniques. (2019). Basic Principles of Immunofluorescence (IF) [Video]. YouTube. [Link]

Sources

- 1. ibidi.com [ibidi.com]

- 2. rndsystems.com [rndsystems.com]

- 3. APDye 488 TFP ester | Alexa Fluor® 488 TFP Ester equivalent | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Antibody labeling chemistries | Abcam [abcam.com]

- 10. fluidic.com [fluidic.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. broadpharm.com [broadpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. med.upenn.edu [med.upenn.edu]

- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 18. biotium.com [biotium.com]

- 19. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]

- 20. hycultbiotech.com [hycultbiotech.com]

Mastering Peptide Labeling: An In-Depth Guide to Using Tfax 488 TFP Ester

Introduction: The Critical Role of Fluorescent Peptides and the Tfax 488 TFP Ester Advantage

Fluorescently labeled peptides are indispensable tools in modern biological research and drug development.[1] Their applications are vast, ranging from fluorescence microscopy and flow cytometry to fluorescence resonance energy transfer (FRET) assays for studying enzyme activity.[1] The covalent attachment of a fluorophore to a peptide allows for the sensitive and specific tracking of the peptide's localization, interaction, and fate within complex biological systems.

This guide provides a comprehensive overview and detailed protocols for labeling peptides with Tfax 488 TFP ester, a high-performance, amine-reactive fluorescent dye. Tfax 488 is spectrally similar to other widely used 488 nm dyes like Alexa Fluor® 488, offering bright, photostable, and pH-insensitive fluorescence.[2][3]

The key to the utility of Tfax 488 TFP ester lies in its 2,3,5,6-tetrafluorophenyl (TFP) ester functional group. TFP esters offer a significant advantage over the more traditional N-hydroxysuccinimide (NHS) esters. While both react with primary amines (found at the N-terminus and on the side chain of lysine residues) to form stable amide bonds, TFP esters exhibit markedly greater resistance to spontaneous hydrolysis, especially in aqueous solutions at the basic pH required for efficient labeling.[4] This enhanced stability leads to more efficient and reproducible conjugation reactions, ensuring a higher yield of your desired labeled peptide.

Principle of the Reaction: Amine Acylation

The labeling reaction is a nucleophilic acyl substitution. The primary amine group of the peptide acts as a nucleophile, attacking the carbonyl carbon of the TFP ester. This leads to the formation of a stable amide bond and the release of the TFP leaving group.

Caption: Mechanism of peptide labeling with Tfax 488 TFP ester.

Essential Materials and Reagents

-

Tfax 488 TFP ester (or a spectrally equivalent 488 TFP ester such as AZDye™ 488 TFP Ester)

-

Peptide of interest (with at least one primary amine)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0. Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for reaction with the dye. [5]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0

-

Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20).

-

Lyophilizer

-

Spectrophotometer

Detailed Experimental Protocol

This protocol is a general guideline. The optimal conditions, particularly the molar ratio of dye to peptide, may need to be determined empirically for each specific peptide.

Step 1: Reagent Preparation

-

Peptide Solution: Prepare a stock solution of your peptide in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The concentration will depend on the amount of peptide you intend to label.

-

Tfax 488 TFP Ester Stock Solution: Immediately before use, dissolve the Tfax 488 TFP ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). TFP esters are moisture-sensitive, so it is important to use anhydrous solvents and minimize exposure to air.

Step 2: The Labeling Reaction

-

Molar Ratio: The stoichiometry of the reaction is critical. For a peptide with a single primary amine, a 1.5 to 3-fold molar excess of the TFP ester is a good starting point. If your peptide has multiple primary amines (e.g., lysine residues) and you desire a specific degree of labeling, you will need to carefully control the molar ratio and reaction time.

-

Reaction Setup: While gently vortexing the peptide solution, add the calculated volume of the Tfax 488 TFP ester stock solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For more sensitive peptides, the reaction can be performed at 4°C overnight.

-

Quenching: To stop the reaction, add a small volume of the 1 M Tris-HCl quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining TFP ester. Incubate for an additional 15-30 minutes at room temperature.

Step 3: Purification of the Labeled Peptide

Purification is essential to remove unreacted dye, the TFP leaving group, and any unlabeled peptide.[6]

-

RP-HPLC: This is the most common and effective method for purifying labeled peptides.

-

Column: A C18 column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the labeled peptide. The increased hydrophobicity of the labeled peptide will cause it to elute later than the unlabeled peptide.

-

Detection: Monitor the elution profile at both 280 nm (for the peptide backbone) and ~495 nm (for the Tfax 488 dye).

-

-

Size-Exclusion Chromatography: For larger peptides, size-exclusion chromatography can be an effective method to separate the labeled peptide from the smaller, unreacted dye molecules.

Step 4: Characterization and Storage

-

Mass Spectrometry: Confirm the successful labeling of your peptide by analyzing the purified product using mass spectrometry (e.g., MALDI-TOF or ESI-MS). You should observe a mass shift corresponding to the addition of the Tfax 488 fluorophore.

-

Quantification and Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled peptide solution at 280 nm (A280) and at the maximum absorbance of the Tfax 488 dye (~495 nm, Amax).

-

The concentration of the peptide can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

Corrected Peptide Absorbance (Apeptide) = A280 - (Amax × CF280)

-

Where CF280 is the correction factor for the dye's absorbance at 280 nm. For Alexa Fluor® 488, this is approximately 0.11.

-

-

Peptide Concentration (M) = Apeptide / (εpeptide × path length)

-

Where εpeptide is the molar extinction coefficient of your peptide at 280 nm.

-

-

Dye Concentration (M) = Amax / (εdye × path length)

-

The molar extinction coefficient (εdye) for dyes spectrally similar to Tfax 488 is approximately 73,000 cm-1M-1.[7]

-

-

Degree of Labeling (DOL) = Dye Concentration / Peptide Concentration

-

-

Lyophilization and Storage: Lyophilize the purified, labeled peptide for long-term storage. Store the lyophilized powder at -20°C or -80°C, protected from light.

Experimental Workflow Overview

Caption: General workflow for peptide labeling with Tfax 488 TFP ester.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Rationale |

| Reaction pH | 8.0 - 9.0 | Ensures the primary amine of the peptide is deprotonated and nucleophilic for efficient reaction. |

| Molar Excess of Dye | 1.5 - 3-fold (for single amine) | A slight excess drives the reaction to completion without excessive background from unreacted dye. |

| Reaction Time | 1 - 2 hours at room temperature | Sufficient for efficient labeling; can be extended at lower temperatures for sensitive peptides. |

| Quenching Agent | 50 - 100 mM Tris-HCl | Effectively stops the reaction by consuming excess reactive dye. |

| Tfax 488 ε (approx.) | 73,000 cm-1M-1 | Essential for accurate calculation of dye concentration and Degree of Labeling.[7] |

| Tfax 488 Abs/Em (approx.) | 495 nm / 519 nm | Knowledge of the spectral properties is crucial for detection during purification and in downstream applications.[8] |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.- Presence of amine-containing buffers (e.g., Tris).- Hydrolyzed TFP ester due to moisture.- Insufficient molar excess of the dye. | - Verify the pH of the reaction buffer is between 8.0 and 9.0.- Use a freshly prepared amine-free buffer.- Ensure the TFP ester is stored properly and dissolved in anhydrous solvent immediately before use.- Increase the molar excess of the TFP ester. |

| Over-labeling (DOL > 1 for a single-amine peptide or too high for multi-amine peptides) | - Molar excess of the dye is too high.- Reaction time is too long. | - Reduce the molar excess of the TFP ester.- Decrease the reaction time. |

| Precipitation of the Labeled Peptide | - The labeled peptide is less soluble than the unlabeled peptide due to the hydrophobicity of the dye. | - Perform the labeling reaction in a larger volume to reduce the concentration.- Consider adding a small percentage of an organic solvent like DMF or DMSO to the reaction mixture. |

| Poor Separation During Purification | - Inappropriate HPLC gradient.- Unlabeled and labeled peptides have very similar retention times. | - Optimize the HPLC gradient to improve resolution.- Consider a different purification method, such as ion-exchange chromatography, if the charge of the peptide is significantly altered by labeling. |

| Low Fluorescence Signal of the Labeled Peptide | - Low degree of labeling.- Fluorescence quenching due to aggregation or interaction with other residues. | - Confirm the DOL. If low, optimize the labeling reaction.- If the DOL is high, fluorescence quenching might be occurring. This is less common with dyes like Tfax 488 but can happen. |

Conclusion

Labeling peptides with Tfax 488 TFP ester is a robust and efficient method for producing high-quality fluorescent probes for a wide array of research applications. The superior stability of the TFP ester compared to traditional NHS esters ensures more reliable and reproducible results. By carefully controlling the reaction conditions, particularly the pH and molar ratio of reactants, and by employing rigorous purification and characterization methods, researchers can confidently generate well-defined, brightly fluorescent peptides to advance their scientific investigations.

References

-

FluoroFinder. (n.d.). Alexa Fluor 488 Dye Profile. Retrieved from [Link]

-

LubioScience GmbH. (n.d.). Fluorescent Dyes for Labeling Peptides. Retrieved from [Link]

-

ResearchGate. (2015, May 3). How can I label a peptide with a fluorescent dye, without conjugation via the amine groups of the peptide, but by linking to the carboxyl groups?. Retrieved from [Link]

-

ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Communications. Retrieved from [Link]

-

Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]

-

G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

-

NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

-

Wikipedia. (n.d.). Alexa Fluor. Retrieved from [Link]

Sources

- 1. lubio.ch [lubio.ch]

- 2. Tide Fluor™ 2, succinimidyl ester [TF2 SE]*Superior replacement for fluorescein* | AAT Bioquest [aatbio.com]

- 3. Tide Fluor™ 2 acid [TF2 acid] *Superior replacement for fluorescein* | AAT Bioquest [aatbio.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. resources.biomol.com [resources.biomol.com]

- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 7. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. FluoroFinder [app.fluorofinder.com]

purification methods for Tfax 488 labeled biopolymers

Application Note: Advanced Purification Protocols for Tfax 488 Labeled Biopolymers

Introduction: The Chemistry of Tfax 488

Tfax 488 (often supplied as TFAX 488 ) is a hydrophilic, bright green fluorescent dye (Excitation/Emission: ~495/519 nm) widely used as a superior alternative to FITC and a structural analog to Alexa Fluor® 488. It is commonly available as a TFP (Tetrafluorophenyl) ester or SE (Succinimidyl/NHS) ester .

Why Purification is Non-Negotiable: While Tfax 488 TFP esters exhibit improved hydrolytic stability compared to standard NHS esters, unreacted dye remains in the reaction mixture. This "free dye" causes:

-

High Background: Non-specific binding to cells or substrates.

-

Quenching: Free dye aggregates can quench the signal of the labeled conjugate.

-

Inaccurate Quantification: Free dye absorbs at 280 nm and 495 nm, artificially inflating concentration and Degree of Labeling (DOL) calculations.

This guide provides field-proven protocols to isolate high-purity conjugates, ensuring your downstream applications (Flow Cytometry, Microscopy, ELISA) are artifact-free.

Strategic Selection of Purification Method

Choosing the correct purification method depends on the biomolecule size and the reaction scale . Use the decision matrix below to select your protocol.

Method Selection Matrix

| Biopolymer Type | Molecular Weight (MW) | Reaction Scale | Recommended Method | Protocol |

| Antibody (IgG) | ~150 kDa | < 1 mg | Spin Desalting Column | A |

| Antibody (IgG) | ~150 kDa | > 1 mg | Gravity SEC or Dialysis | A / C |

| Protein (BSA, SA) | > 30 kDa | Variable | Size Exclusion (SEC) | A |

| Peptide | < 5 kDa | Variable | HPLC (Not covered here) | N/A |

| Oligonucleotide | ~6–30 kDa | < 50 µg | Ethanol Precipitation | B |

| Oligonucleotide | ~6–30 kDa | > 50 µg | HPLC or Spin Column | B / A |

Workflow Decision Tree

Figure 1: Decision tree for selecting the optimal purification method based on biopolymer type and scale.

Protocol A: Size Exclusion Chromatography (SEC)

Best For: Proteins, Antibodies (>30 kDa). Mechanism: Porous beads (Sephadex G-25 or equivalent) trap small molecules (free Tfax 488, MW ~800 Da) while large proteins pass through the void volume.

Materials

-

Resin: Sephadex G-25 (for proteins >5 kDa) or Bio-Gel P-30.

-

Format: Spin Columns (e.g., PD-10, Zeba) or Gravity Columns.

-

Buffer: PBS (pH 7.2) or buffer of choice (must not contain free amines like Tris if re-labeling).

Step-by-Step Procedure (Spin Column Format)

-

Column Preparation:

-

Remove the bottom closure of the spin column and loosen the cap.

-

Place in a collection tube and centrifuge at 1,000 x g for 2 minutes to remove storage buffer.

-

Expert Insight: Do not centrifuge at high speeds (>1,500 x g) as this collapses the resin bed, reducing separation efficiency.

-

-

Equilibration (Critical):

-

Apply 1–2 mL of equilibration buffer (PBS) to the column.

-

Centrifuge at 1,000 x g for 2 minutes .

-

Repeat 3 times.

-

Why? This ensures the column chemistry matches your protein stability requirements and removes preservatives (azide/ethanol).

-

-

Sample Application:

-

Carefully apply the reaction mixture (typically 30–130 µL) to the center of the resin bed.

-

Expert Insight: Do not let the sample touch the sides of the column; it may flow down the wall (channeling) and bypass the resin, leading to poor purification.

-

-

Elution:

-

Place the column into a clean 1.5 mL microcentrifuge tube.

-

Centrifuge at 1,000 x g for 2 minutes .

-

Retain the flow-through. This contains your purified Tfax 488-labeled protein. The free dye remains trapped in the column (visible as a yellow/green band at the top).

-

Protocol B: Ethanol Precipitation

Best For: Oligonucleotides (DNA/RNA) labeled with Tfax 488. Mechanism: DNA is insoluble in ethanol/salt mixtures, while the hydrophilic Tfax 488 dye remains soluble in the organic phase.

Materials

-

3 M Sodium Acetate (NaOAc), pH 5.2.

-

Cold 100% Ethanol (–20°C).

-

Cold 70% Ethanol (–20°C).

-

TE Buffer or Nuclease-free water.

Step-by-Step Procedure

-

Volume Adjustment:

-

Adjust the volume of your labeled oligo reaction to 100 µL with water.

-

-

Salt Addition:

-

Add 1/10 volume (10 µL) of 3 M NaOAc, pH 5.2 .

-

Why? The Na+ ions neutralize the negative charge of the phosphate backbone, facilitating precipitation.

-

-

Precipitation:

-

Add 2.5 to 3 volumes (300 µL) of cold 100% Ethanol .

-

Vortex briefly and incubate at –20°C for at least 30 minutes (or –80°C for 15 mins).

-

Expert Insight: For short oligos (<20 bases), extend incubation to overnight to maximize recovery.

-

-

Separation:

-

Centrifuge at >12,000 x g for 15–30 minutes at 4°C.

-

Look for a small pellet (may be fluorescent green).

-

-

Wash:

-

Carefully decant the supernatant (contains free Tfax 488).

-

Add 500 µL of cold 70% Ethanol .

-

Centrifuge at 12,000 x g for 5 minutes .

-

Why? 70% ethanol removes residual salts while keeping the DNA precipitated.

-

-

Re-suspension:

-

Air dry the pellet for 5–10 minutes (do not over-dry or it becomes insoluble).

-

Resuspend in TE buffer or water.

-

Protocol C: Dialysis

Best For: Large volumes (>2 mL) or sensitive proteins that aggregate in columns. Mechanism: Diffusion of small dye molecules through a semi-permeable membrane.

Step-by-Step Procedure

-

Membrane Selection:

-

Use a dialysis cassette or tubing with a Molecular Weight Cut-Off (MWCO) of 10 kDa .

-

Expert Insight: Although Tfax 488 is ~0.8 kDa, a 10 kDa pore size ensures rapid diffusion. Avoid <3 kDa membranes as diffusion will be agonizingly slow.

-

-

Setup:

-

Pre-wet the membrane in buffer for 5 minutes.

-

Load the sample into the cassette/tubing.

-

-

Dialysis:

-

Place in a beaker containing at least 200x sample volume of buffer (e.g., 1 L buffer for 5 mL sample).

-

Stir gently at 4°C (to protect protein) or RT (faster).

-

Protect from light (wrap beaker in foil).

-

-

Buffer Exchanges:

-

Change the buffer after 2 hours.

-

Change again after another 4 hours.

-

Leave overnight.

-

Self-Validating Check: The buffer should initially turn slightly yellow/green as dye exits. The final buffer should remain clear.

-

Quality Control: Calculating Degree of Labeling (DOL)

After purification, you must quantify the success of the reaction.

Constants for Tfax 488:

- (Extinction Coeff.[1] at 495 nm): 73,000 M⁻¹cm⁻¹[2]

-

CF (Correction Factor at 280 nm): 0.11 (Typical for Alexa 488 analogs; check specific CoA).

- (Protein Extinction Coeff.): IgG ~203,000 M⁻¹cm⁻¹; BSA ~43,824 M⁻¹cm⁻¹.

Formula:

Target DOL Values:

-

Antibodies (IgG): 2–6 dyes per molecule (Optimal for flow cytometry/IF).

-

Oligos: 1 dye per molecule (usually 5' or 3' end).

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Recovery | Protein stuck to column | Add 0.15 M NaCl to buffer; use low-binding plastics. |

| Low DOL (<1) | Hydrolyzed dye | Ensure Tfax 488 TFP/SE was stored dry at -20°C. Use immediately after dissolving. |

| Precipitation | Over-labeling | Dye is hydrophobic enough to aggregate proteins if DOL > 8. Reduce dye molar excess in reaction. |

| High Background | Free dye remaining | Perform a second purification step (e.g., Dialysis after SEC). |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for SEC and Dialysis mechanisms).

Sources

Troubleshooting & Optimization

reducing background noise in Tfax 488 immunofluorescence assays

Welcome to the Technical Support Center for Tfax 488 Immunofluorescence Assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to high background noise in their experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure you achieve high-quality, reproducible results.

Troubleshooting Guide: Reducing Background Noise

High background fluorescence can obscure your specific signal, making data interpretation difficult and unreliable. This guide provides a systematic approach to identifying and mitigating the common causes of background noise in your Tfax 488 immunofluorescence assays.

Issue 1: Diffuse, Uniform Background Fluorescence Across the Entire Sample

This is often indicative of issues with antibody concentrations or insufficient blocking.

Q1: My entire field of view has a green haze. How can I determine if my primary or secondary antibody concentration is too high?

A1: An excessively high concentration of either the primary or secondary antibody is a frequent cause of high background staining.[1][2] This occurs because the antibodies begin to bind non-specifically to sites other than the target antigen.

Causality Explained: Antibody binding is a matter of equilibrium. At optimal concentrations, the antibody has a high affinity for its specific epitope. However, at excessive concentrations, the sheer number of antibody molecules increases the likelihood of low-affinity, non-specific interactions with other cellular components.

To address this, a titration of both the primary and secondary antibodies is essential to determine the optimal dilution that provides the best signal-to-noise ratio.[2][3]

Experimental Protocol: Antibody Titration

-

Prepare a series of dilutions: For your primary antibody, prepare a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800). For the secondary antibody, also prepare a series of dilutions (e.g., 1:200, 1:400, 1:800, 1:1600).

-

Set up your experiment: Stain your cells or tissue sections with each dilution of the primary antibody, keeping the secondary antibody concentration constant.

-

Repeat for the secondary antibody: Using the optimal primary antibody dilution determined in the previous step, stain your samples with the different dilutions of the secondary antibody.

-

Image and analyze: Acquire images using consistent microscope settings for all samples. The optimal dilution will be the one that gives a bright, specific signal with minimal background fluorescence.[4]

| Parameter | Starting Recommendation | Titration Range |

| Primary Antibody | 1-10 µg/mL or 1:100-1:1000 | 1:50 to 1:1000 |

| Secondary Antibody | 1:200-1:500 | 1:200 to 1:2000 |

Table 1: Recommended starting concentrations and titration ranges for primary and secondary antibodies.[4][5]

Q2: I've optimized my antibody concentrations, but the background remains high. Could my blocking step be insufficient?

A2: Yes, inadequate blocking is another major contributor to high background noise.[1][6] The blocking step is crucial for preventing the non-specific binding of antibodies to reactive sites on the cell or tissue sample.[7][8]

Causality Explained: Biological samples have surfaces that can non-specifically adsorb proteins, including antibodies. A blocking buffer, typically containing serum or a protein like Bovine Serum Albumin (BSA), is used to saturate these non-specific binding sites before the primary antibody is introduced.[9]

Troubleshooting Your Blocking Protocol:

-

Choice of Blocking Agent: The most effective blocking agent is often normal serum from the same species in which the secondary antibody was raised.[1][10][11] For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking.

-

Blocking Incubation Time: Insufficient incubation time will not allow for complete blocking of non-specific sites. Increasing the blocking time can often resolve this issue.[1][6]

-

Blocking Buffer Concentration: A typical concentration for normal serum in the blocking buffer is 5-10%.[8]

Experimental Workflow: Optimizing Blocking

Caption: Workflow for troubleshooting and optimizing the blocking step.

Issue 2: Punctate or Speckled Background Staining

This type of background is often due to antibody aggregates or issues with the secondary antibody.

Q3: I see bright, punctate dots in the background of my image. What could be causing this?

A3: Bright, speckle-like background can be caused by aggregates of the primary or secondary antibody. This can happen during storage, especially after multiple freeze-thaw cycles.

Solutions:

-

Centrifuge your antibodies: Before use, centrifuge the antibody solution at a high speed (e.g., 10,000 x g) for 1-5 minutes to pellet any aggregates. Use the supernatant for your staining.

-

Filter your antibodies: For persistent issues, you can filter the antibody solution through a low-protein-binding syringe filter (e.g., 0.22 µm).

Q4: How can I be sure my secondary antibody isn't binding non-specifically?

A4: Your secondary antibody could be cross-reacting with endogenous immunoglobulins in your sample or binding non-specifically on its own.[1][2]

Causality Explained: Secondary antibodies are designed to bind to the primary antibody. However, they can sometimes recognize and bind to other proteins or antibodies present in the tissue, a phenomenon known as cross-reactivity.[12][13]

Experimental Control: Secondary Antibody Only

To test for non-specific binding of your secondary antibody, prepare a control sample where you perform the entire staining protocol but omit the primary antibody.[1] If you still observe fluorescence, it indicates that your secondary antibody is binding non-specifically.

Solutions for Secondary Antibody Non-Specificity:

-

Use a different secondary antibody: Try a secondary antibody from a different manufacturer or a different lot.

-

Use cross-adsorbed secondary antibodies: These antibodies have been pre-adsorbed against immunoglobulins from other species to reduce cross-reactivity.[14][15][16] This is particularly important in multiplexing experiments.

Issue 3: Autofluorescence from the Sample Itself

Some tissues and cells naturally fluoresce, which can interfere with the signal from your Tfax 488 dye.

Q5: I see background fluorescence even in my unstained samples. What is autofluorescence and how can I reduce it?

A5: Autofluorescence is the natural fluorescence emitted by certain biological structures, such as collagen, elastin, and lipofuscin, when excited by light.[17][18] This is often more pronounced in the green and blue channels.[17]

Identifying Autofluorescence:

Examine an unstained sample under the microscope using the same filter set you use for Tfax 488. If you see a signal, you are dealing with autofluorescence.[1]

Methods to Reduce Autofluorescence:

-

Use a quenching agent: Commercial quenching reagents are available, or you can try treating your samples with agents like sodium borohydride or Sudan Black B.

-

Spectral unmixing: If your microscope software has this capability, you can acquire images at multiple wavelengths and use an algorithm to separate the specific Tfax 488 signal from the broad-spectrum autofluorescence.[19]

-

Choose a different fluorophore: If autofluorescence is a significant problem in the green spectrum, consider using a fluorophore that emits in the red or far-red range where autofluorescence is typically lower.[20]

Issue 4: General Protocol and Reagent Issues

Sometimes, background issues stem from the fundamentals of the immunofluorescence protocol.

Q6: Could my washing steps be contributing to the high background?

A6: Yes, insufficient washing is a common cause of high background.[21][22]

Causality Explained: Washing steps are critical for removing unbound primary and secondary antibodies. If these are not thoroughly washed away, they will contribute to the overall background fluorescence.

Optimizing Your Washing Protocol:

-

Increase the number and duration of washes: Instead of a quick rinse, perform at least three washes of 5-10 minutes each after both the primary and secondary antibody incubations.[21][23]

-

Use a detergent: Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer can help to reduce non-specific binding.[21]

-

Gentle agitation: Placing your samples on a rocker or shaker during the washing steps can improve the efficiency of the washes.[23]

Workflow for an Optimized Washing Step

Caption: A recommended three-step washing protocol with agitation.

Frequently Asked Questions (FAQs)

Q: What are the spectral properties of Tfax 488? A: Tfax 488 is a green fluorescent dye with an excitation maximum around 485-496 nm and an emission maximum around 519-530 nm.[24][25][26] It is known for being bright and photostable.[24]

Q: How important is antibody validation? A: Antibody validation is critical for the success of any immunofluorescence experiment.[27][28][29] An antibody that has not been validated for immunofluorescence may not recognize the target protein in its native conformation, leading to weak or no signal, or it may cross-react with other proteins, causing non-specific staining.[28] Always use antibodies that have been validated for the specific application.[5][27][30]

Q: What is photobleaching and how can I minimize it? A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[31][32][33][34] To minimize photobleaching:

-

Use an anti-fade mounting medium.

-

Minimize the exposure time and intensity of the excitation light.[35]

-

Acquire images as quickly as possible.

-

Store stained slides in the dark.

Q: Can my fixation method affect background staining? A: Yes, the fixation method can influence background. Over-fixation can lead to a "glowy" appearance, while under-fixation can result in poor morphology and signal.[36] The type of fixative can also be a source of autofluorescence, particularly aldehyde-based fixatives.[2][18] It is important to optimize the fixation time and use fresh fixative solutions.[37][38]

References

-

Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Retrieved from [Link]

-

St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]

-

Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]

-

Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. Retrieved from [Link]

-

BenchSci. (2026, January 30). Immunofluorescence Background Noise: 3 Steps to Crystal Clear IF Staining. Retrieved from [Link]

-

Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]

-

ResearchGate. (2024, April 4). Troubleshooting about Immunofluorescence experiment. Retrieved from [Link]

-

Cell Signaling Technology. (2018, November 30). Troubleshooting Immunofluorescence: Excess (Bright) Signal | CST Tech Tips [Video]. YouTube. Retrieved from [Link]

-

St John's Laboratory Ltd. (2020, November 12). Antibodies in immunofluorescence: top tips. Retrieved from [Link]

-

Atlantis Bioscience. (2024, February 29). 7 Tips for Optimising Immunofluorescence Staining. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Tips for Step 8 - Block Non-specific Binding Sites. Retrieved from [Link]

-

Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197–209. Retrieved from [Link]

-

van de Lest, C. H., et al. (1995). Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. Journal of Histochemistry & Cytochemistry, 43(7), 727–730. Retrieved from [Link]

-

Lee, S. H., et al. (2022). Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. Advanced Materials, 34(4), e2106675. Retrieved from [Link]

-

Manning, C. F., et al. (2022). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. International Journal of Molecular Sciences, 23(3), 1333. Retrieved from [Link]

-

Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]

-

ResearchGate. (2022, January 13). How does autoflouresence factor into antibody selection in immunofluorescent microscopy? Retrieved from [Link]

-

Bitesize Bio. (2023, March 30). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Retrieved from [Link]

-

Mao, Y., et al. (2021). Blocking Cross-Species Secondary Binding When Performing Double Immunostaining With Mouse and Rat Primary Antibodies. Frontiers in Neuroanatomy, 15, 668505. Retrieved from [Link]

-

Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability. Retrieved from [Link]

-

Florida State University. (2016, September 12). Fluorescence - Photobleaching - Interactive Tutorial. Retrieved from [Link]

-

News-Medical. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

-

BioActs. (n.d.). Fluorescent Secondary Antibody. Retrieved from [Link]

-

FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

-

FluoroFinder. (n.d.). Alexa Fluor 488 Dye Profile. Retrieved from [Link]

-

Bio-Techne. (n.d.). ICC/IF Blocking | Blocking Buffers for Immunofluorescence. Retrieved from [Link]

-